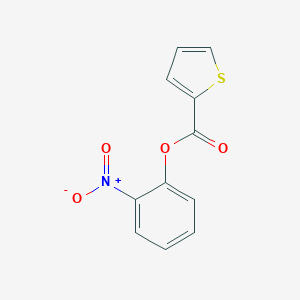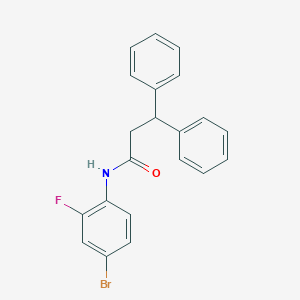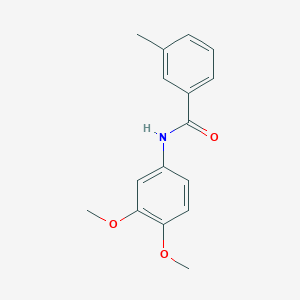
N-(3,4-dimethoxyphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-methylbenzamide, also known as TDM-1, is a targeted chemotherapy drug used in the treatment of HER2-positive breast cancer. It is an antibody-drug conjugate (ADC) that combines the specificity of a monoclonal antibody with the cytotoxicity of a chemotherapy drug. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets the HER2 receptor, and DM1, a potent microtubule inhibitor.
作用機序
N-(3,4-dimethoxyphenyl)-3-methylbenzamide binds to the HER2 receptor on the surface of cancer cells, leading to internalization of the drug-receptor complex. Once inside the cell, the linker molecule is cleaved, releasing DM1. DM1 binds to tubulin, a protein involved in cell division, leading to inhibition of microtubule formation and cell death.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to traditional chemotherapy agents. The drug has demonstrated potent antitumor activity in both in vitro and in vivo models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has also been shown to have a synergistic effect when combined with other HER2-targeted therapies.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-3-methylbenzamide has several advantages for use in laboratory experiments. The drug is highly specific for HER2-positive cancer cells, allowing for selective targeting and killing of cancer cells. N-(3,4-dimethoxyphenyl)-3-methylbenzamide is also stable in circulation, allowing for systemic delivery. However, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex molecule that requires specialized expertise for synthesis and characterization.
将来の方向性
Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on several areas. First, there is a need to identify biomarkers that can predict response to N-(3,4-dimethoxyphenyl)-3-methylbenzamide treatment. Second, there is a need to develop strategies to overcome resistance to N-(3,4-dimethoxyphenyl)-3-methylbenzamide. Third, there is a need to investigate the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in combination with other targeted therapies. Finally, there is a need to explore the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in other types of HER2-positive cancers, such as gastric and lung cancer.
In conclusion, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a promising targeted chemotherapy drug for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents and has been approved for clinical use. Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on identifying biomarkers, overcoming resistance, and exploring the use of the drug in combination with other targeted therapies.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker molecule is designed to be stable in circulation and release DM1 only after internalization by HER2-positive cancer cells. The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer that has progressed after treatment with trastuzumab and a taxane.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-5-4-6-12(9-11)16(18)17-13-7-8-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H,17,18) |
InChIキー |
ZKFZXZMREQBOBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




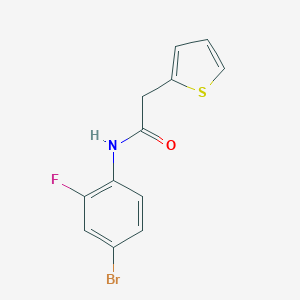
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

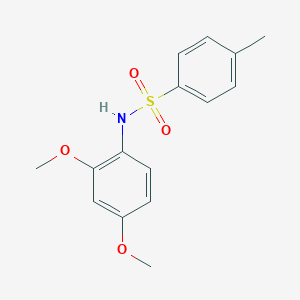
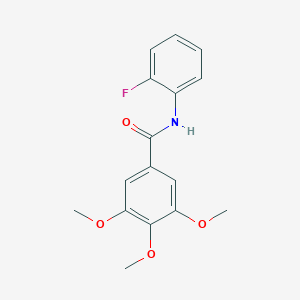
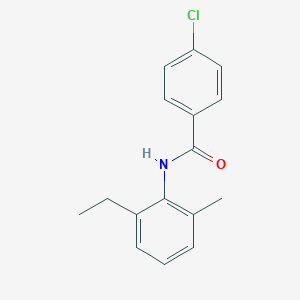

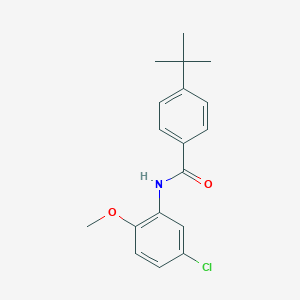
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
